molecular formula C13H9Cl2NO2S B7546895 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid

2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid

Cat. No.: B7546895
M. Wt: 314.2 g/mol
InChI Key: BUPMPPRYTYHRIE-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 3,4-dichlorophenylmethylsulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the 3,4-dichlorophenylmethylsulfanyl intermediate: This can be achieved by reacting 3,4-dichlorobenzyl chloride with sodium sulfide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with pyridine-3-carboxylic acid: The intermediate is then coupled with pyridine-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-4-carboxylic acid
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-2-carboxylic acid
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrimidine-3-carboxylic acid

Comparison:

  • Structural Differences: The position of the carboxylic acid group on the pyridine ring can significantly affect the compound’s chemical properties and reactivity.
  • Biological Activity: Variations in the position of substituents can lead to differences in biological activity and target specificity.
  • Uniqueness: 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c14-10-4-3-8(6-11(10)15)7-19-12-9(13(17)18)2-1-5-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPMPPRYTYHRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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